molecular formula C14H20N2OS B7513018 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide

Cat. No. B7513018
M. Wt: 264.39 g/mol
InChI Key: NMOCMNJWQZQRJR-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.

Mechanism of Action

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of various neurotransmitters in the central nervous system. It acts as a potent inhibitor of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to possess potent analgesic and anti-inflammatory properties. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of inflammatory responses. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also reduces the activity of nociceptive neurons, which are responsible for the transmission of pain signals.

Advantages and Limitations for Lab Experiments

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is also stable under a wide range of experimental conditions. However, 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has certain limitations for laboratory experiments. It exhibits low solubility in water, which makes it difficult to administer in vivo. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also has a short half-life, which limits its therapeutic potential.

Future Directions

There are several future directions for the study of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide and its potential application in the treatment of various neurological disorders.
Conclusion:
In conclusion, 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It possesses potent analgesic and anti-inflammatory properties and has been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has several advantages for laboratory experiments, but also has certain limitations. Further studies are needed to fully elucidate the pharmacological properties and potential applications of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide.

Synthesis Methods

The synthesis of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction between 2-methylthiophenol and 3-methylpiperidin-1-amine in the presence of acetic anhydride and triethylamine. The reaction yields 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide as a white solid.

Scientific Research Applications

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

properties

IUPAC Name

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-6-5-9-16(10-11)14(17)15-12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOCMNJWQZQRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide

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